1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a piperidine ring, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonyl intermediate. This intermediate is then reacted with 4-(piperidine-1-carbonyl)phenylamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-chloro-benzenesulfonyl)-4-phenyl-piperazine: This compound shares structural similarities with 1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide, particularly the benzenesulfonyl group and piperidine ring.
4-benzyl-1-(4-chloro-benzenesulfonyl)-piperidine: Another similar compound with a benzenesulfonyl group and piperidine ring, but with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N3O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c27-22(21-10-7-17-26(21)31(29,30)20-8-3-1-4-9-20)24-19-13-11-18(12-14-19)23(28)25-15-5-2-6-16-25/h1,3-4,8-9,11-14,21H,2,5-7,10,15-17H2,(H,24,27) |
InChI Key |
AAYRGBBXVRVZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.